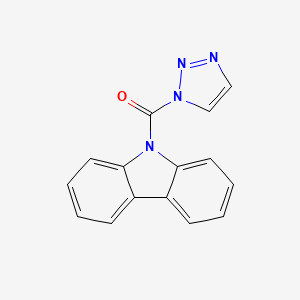![molecular formula C15H12O2S B14118864 Benzene, 1-methyl-4-[(phenylethynyl)sulfonyl]- CAS No. 28995-88-2](/img/structure/B14118864.png)
Benzene, 1-methyl-4-[(phenylethynyl)sulfonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-((phenylethynyl)sulfonyl)benzene is an organic compound with the molecular formula C15H12O2S. It is characterized by a benzene ring substituted with a methyl group and a phenylethynyl sulfonyl group.
Preparation Methods
The synthesis of 1-Methyl-4-((phenylethynyl)sulfonyl)benzene typically involves the reaction of 1-methyl-4-iodobenzene with phenylacetylene in the presence of a palladium catalyst, followed by sulfonylation. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up .
Chemical Reactions Analysis
1-Methyl-4-((phenylethynyl)sulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the phenylethynyl group to a phenylethyl group.
Scientific Research Applications
1-Methyl-4-((phenylethynyl)sulfonyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 1-Methyl-4-((phenylethynyl)sulfonyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethynyl sulfonyl group is believed to play a crucial role in these interactions, potentially inhibiting or modulating the activity of the target molecules. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may affect cellular signaling pathways .
Comparison with Similar Compounds
1-Methyl-4-((phenylethynyl)sulfonyl)benzene can be compared with other similar compounds, such as:
1-Methyl-4-((phenylethynyl)sulfanyl)benzene: This compound has a sulfanyl group instead of a sulfonyl group, which may result in different chemical reactivity and biological activity.
1-Methyl-4-((phenylethynyl)oxy)benzene: The presence of an oxy group instead of a sulfonyl group can lead to variations in its chemical properties and applications.
1-Methyl-4-((phenylethynyl)amino)benzene: The amino group substitution can significantly alter the compound’s interactions with biological targets and its overall reactivity.
Properties
CAS No. |
28995-88-2 |
|---|---|
Molecular Formula |
C15H12O2S |
Molecular Weight |
256.3 g/mol |
IUPAC Name |
1-methyl-4-(2-phenylethynylsulfonyl)benzene |
InChI |
InChI=1S/C15H12O2S/c1-13-7-9-15(10-8-13)18(16,17)12-11-14-5-3-2-4-6-14/h2-10H,1H3 |
InChI Key |
LCFRAXQOCAQFJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C#CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-(3,4-dimethylphenyl)-2-[[2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate](/img/structure/B14118786.png)

![1-methyl-3-(2-oxopropyl)-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14118810.png)
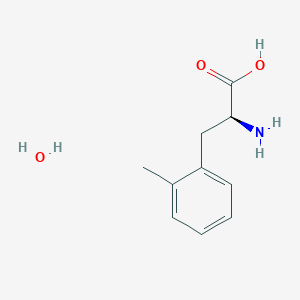
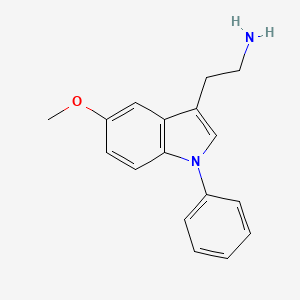
![1-[2-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]tricyclo[3.3.1.13,7]dec-2-yl]piperazine](/img/structure/B14118825.png)

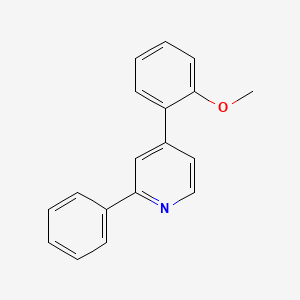
![sodium;2-[4-[(10S,13R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]acetate](/img/structure/B14118839.png)
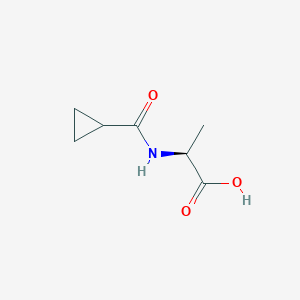
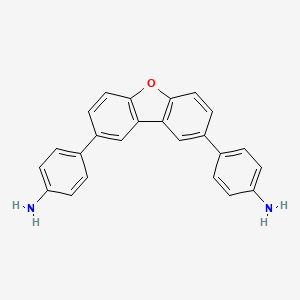
![N-(2,3-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14118852.png)
